
3,4-Dimethyl-N-propylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-N-propylaniline hydrochloride is likely an organic compound that belongs to the class of aromatic amines . Aromatic amines are a group of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. The properties of this compound would be influenced by the presence of the amine group and the aromatic ring, as well as the methyl and propyl substituents.
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-N-propylaniline hydrochloride would consist of an aromatic ring (the aniline part) with methyl groups (CH3) attached at the 3 and 4 positions of the ring, and a propyl group (C3H7) attached to the nitrogen of the amine group .Chemical Reactions Analysis
Aromatic amines such as 3,4-Dimethyl-N-propylaniline hydrochloride can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-N-propylaniline hydrochloride would be influenced by its molecular structure. For instance, the presence of the polar amine group and the aromatic ring could impact its solubility, boiling point, and melting point .科学的研究の応用
Pharmaceutical Testing
3,4-Dimethyl-N-propylaniline hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise chemical structure allows for accurate calibration and validation of analytical methods in drug development and quality control processes.
Biological Research
In biology, this compound’s unique molecular structure has sparked interest for its potential biological activity. It’s being explored for its effects on biological systems, which could lead to new insights into cellular processes.
Chemistry Research
Chemists are interested in 3,4-Dimethyl-N-propylaniline hydrochloride due to its potential as a building block for complex molecules. Its reactivity and stability under various conditions make it a valuable compound for synthetic chemistry experiments .
Medicine
In the field of medicine, 3,4-Dimethyl-N-propylaniline hydrochloride is being studied for its potential medicinal properties. It could serve as a precursor or an intermediate in the synthesis of therapeutic agents .
Pharmacology
Pharmacological studies involve this compound for its potential use in drug design and discovery. Its interaction with various biological targets is of particular interest for developing new pharmacological agents .
Materials Science
Materials scientists may investigate 3,4-Dimethyl-N-propylaniline hydrochloride for creating new materials with specific properties. Its chemical structure could be key in developing novel materials for technological applications.
Environmental Science
Lastly, environmental scientists might explore the use of 3,4-Dimethyl-N-propylaniline hydrochloride in environmental monitoring and remediation efforts. Understanding its behavior and breakdown in the environment can inform pollution control strategies.
Safety and Hazards
特性
IUPAC Name |
3,4-dimethyl-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-7-12-11-6-5-9(2)10(3)8-11;/h5-6,8,12H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRNRGDBDNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

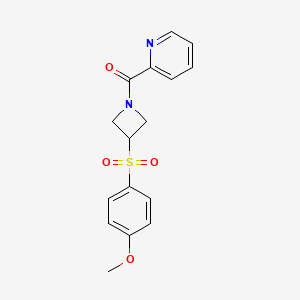
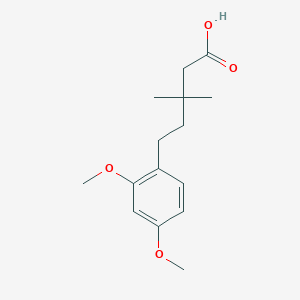
![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)
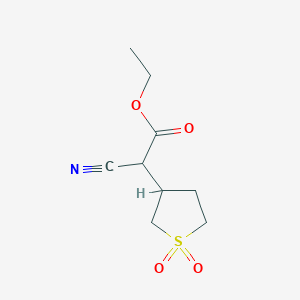
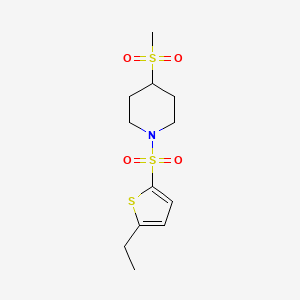
![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)


![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)
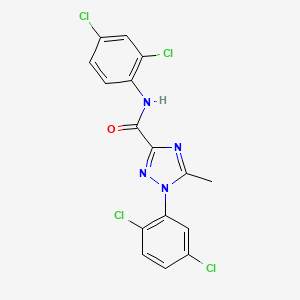
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)
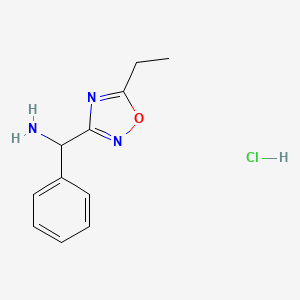
![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)